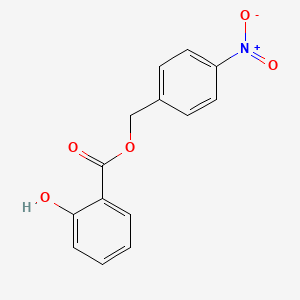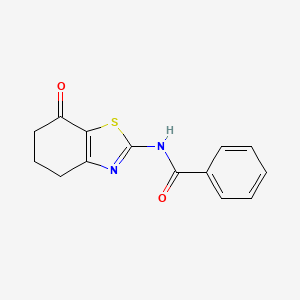
N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as OTB, is a chemical compound that has attracted significant attention in the field of medicinal chemistry. OTB is a heterocyclic compound that contains a benzothiazole ring and a benzamide moiety. It has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides by binding to their hydrophobic regions. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in xenograft models. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides in vitro and in vivo. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death in vitro and in vivo.
実験室実験の利点と制限
One advantage of using N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in lab experiments is its high purity and stability. This compound is a white solid that can be easily synthesized and purified using standard techniques. Another advantage of using this compound is its broad range of potential therapeutic applications. This compound has been shown to have potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. One limitation of using this compound in lab experiments is its limited solubility in water. This compound is a hydrophobic compound that requires the use of organic solvents for its dissolution. Another limitation of using this compound is its potential toxicity. Although this compound has been shown to be relatively non-toxic in vitro and in vivo, its long-term toxicity and side effects are not fully understood.
将来の方向性
There are several future directions for the research on N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One direction is to further elucidate the mechanism of action of this compound in various diseases. Another direction is to optimize the synthesis and purification methods of this compound to improve its yield and purity. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular diseases. Finally, another direction is to investigate the potential combination therapies of this compound with other drugs or compounds to enhance its therapeutic efficacy.
合成法
The synthesis of N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 198-201°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
特性
IUPAC Name |
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-11-8-4-7-10-12(11)19-14(15-10)16-13(18)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKAHLJJCITTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5866195.png)
![3,5-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5866203.png)
![3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5866207.png)
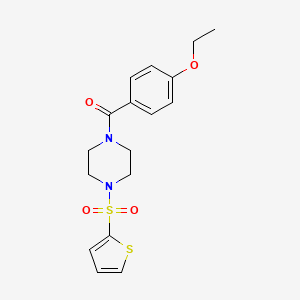
![N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5866221.png)
![N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5866222.png)
![2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5866241.png)
![7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline](/img/structure/B5866246.png)
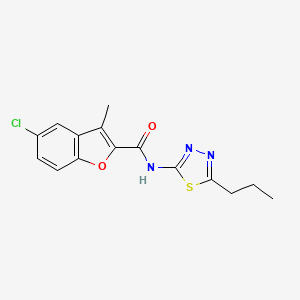
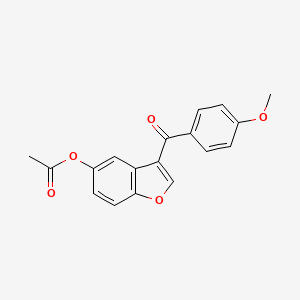
![2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzamide](/img/structure/B5866278.png)
![4-[4-(1-piperidinylcarbonothioyl)phenyl]morpholine](/img/structure/B5866284.png)
![methyl 4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5866285.png)
